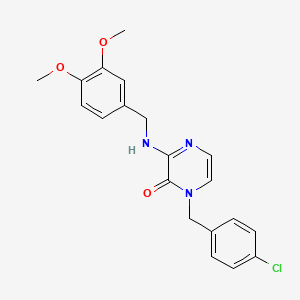
2-Ethylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylcyclohexane-1-carbaldehyde is a colorless liquid widely used in the industry for manufacturing fragrances and flavors. It has a sweet, woody odor that is pleasant to the nose and is soluble in most organic solvents. The chemical formula of this compound is C10H18O.
Preparation Methods
2-Ethylcyclohexane-1-carbaldehyde is typically synthesized by the reaction of 2-ethylcyclohexanone with benzaldehyde using a catalytic process. The resulting compound is then purified and characterized using various analytical methods, such as gas chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.
Chemical Reactions Analysis
2-Ethylcyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
Perfume and Fragrance Production: It is used as a fragrance and flavoring agent in perfumes and cosmetics.
Food and Beverage Flavoring: It is used as a flavoring agent in food and beverages.
Organic Synthesis: It is used as a solvent and reagent in various chemical reactions.
Analytical Chemistry: It is used as a solvent in analytical chemistry.
Mechanism of Action
The mechanism by which 2-Ethylcyclohexane-1-carbaldehyde exerts its effects involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, influencing their activity and leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use, such as in fragrance production or chemical synthesis.
Comparison with Similar Compounds
2-Ethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexane-1-carbaldehyde: Lacks the ethyl group, making it less bulky and potentially less effective in certain applications.
2-Methylcyclohexane-1-carbaldehyde: Has a methyl group instead of an ethyl group, which may affect its reactivity and applications.
2-Propylcyclohexane-1-carbaldehyde: Has a propyl group, making it bulkier and potentially more effective in certain applications
The uniqueness of this compound lies in its specific structure, which provides a balance between bulkiness and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-ethylcyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-8-5-3-4-6-9(8)7-10/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXUOGKVYMTEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methylbenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2417097.png)

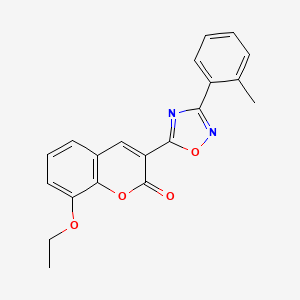
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2417101.png)
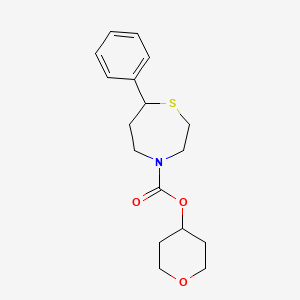
![3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide](/img/structure/B2417108.png)
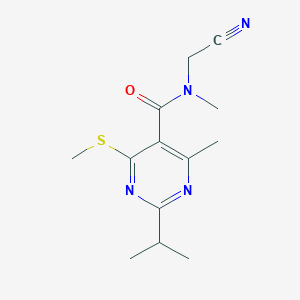


![2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2417113.png)
![5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2417116.png)
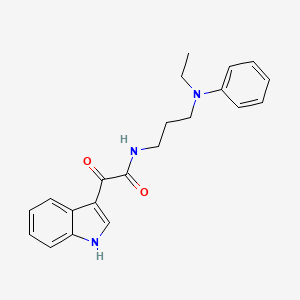
![Methyl 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2417118.png)
